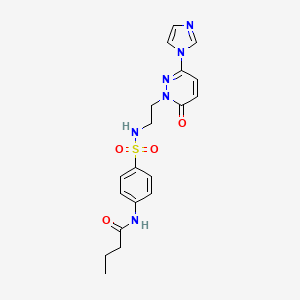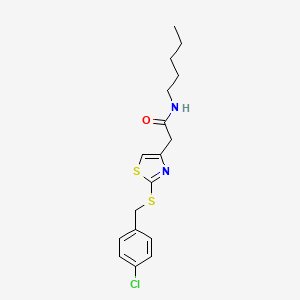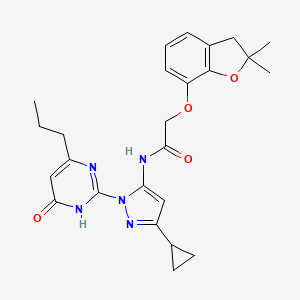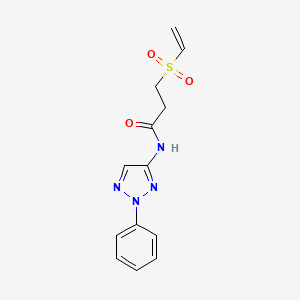![molecular formula C8H7N3O B2534694 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde CAS No. 114408-87-6](/img/structure/B2534694.png)
1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde
概要
説明
1-Methyl-1H-benzo[d][1,2,3]triazole is a class of organic compounds known as benzotriazoles, which are bicyclic compounds containing a benzene fused to a triazole ring . Benzotriazoles are used in various applications, including as corrosion inhibitors .
Synthesis Analysis
Benzotriazole synthesis typically involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The reaction proceeds via diazotization of one of the amine groups .Molecular Structure Analysis
The structure of benzotriazoles features two fused rings. Its five-membered ring can exist as tautomers . Various structural analyses with UV, IR, and 1H-NMR spectra indicate that one tautomer is dominant .Chemical Reactions Analysis
Benzotriazoles can act as both an acid or base, and can also bind to other species, utilizing the lone pair electrons . This property allows benzotriazoles to form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .Physical And Chemical Properties Analysis
Benzotriazoles are typically white to light tan solids . They have a molar mass of around 119.127 g·mol−1 . They have a melting point of around 100 °C and a boiling point of around 350 °C .科学的研究の応用
1. Crystal Structure and α-Glycosidase Inhibition Activity
Compounds related to 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, have been studied for their crystal structures and biological activity. Specifically, 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde exhibited significant α-glycosidase inhibition activity, indicating potential applications in the treatment of disorders like diabetes (Gonzaga et al., 2016).
2. Antimicrobial Activity
A derivative of 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde, specifically 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes, was used to synthesize compounds exhibiting moderate to good antimicrobial activity. This highlights the potential of 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde derivatives in the development of new antimicrobial agents (Swamy et al., 2019).
3. Catalytic Applications
Derivatives of 1,2,3-triazoles, closely related to 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde, have been explored for their catalytic properties in reactions such as transfer hydrogenation and oxidation processes. This suggests potential applications in catalysis and organic synthesis (Saleem et al., 2014).
4. Anticancer and Antimicrobial Potential
1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde derivatives have shown promise as anticancer agents in various studies. For example, triazole-linked pyrazole derivatives exhibited potential antimicrobial and anticancer activities, highlighting the significance of this compound in medicinal chemistry (Bhat et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-methylbenzotriazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-8-4-6(5-12)2-3-7(8)9-10-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQUSXNGCIKIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C=O)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(furan-3-ylmethyl)acetamide](/img/structure/B2534611.png)
![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2534612.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2534616.png)
![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2534619.png)
![1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2534621.png)
![6-(4-Bromophenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2534623.png)
![N,N-diethyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2534626.png)


![3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2534631.png)
![4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2534633.png)
